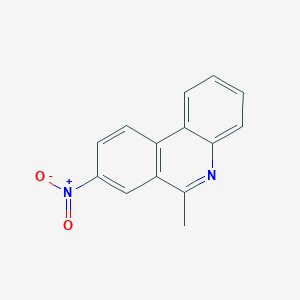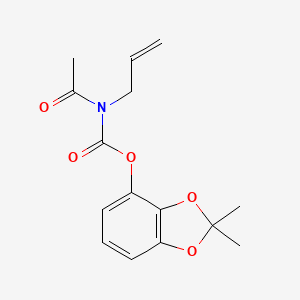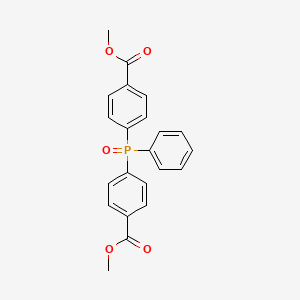
Ethanethiol, 2-(5-(4-methyl-2-pyridyloxy)pentyl)amino-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanethiol, 2-(5-(4-methyl-2-pyridyloxy)pentyl)amino-, hydrochloride is a complex organic compound that belongs to the class of thiols. Thiols are sulfur analogs of alcohols and are characterized by the presence of a sulfhydryl group (-SH). This compound is notable for its unique structure, which includes a pyridyloxy group and a pentylamino chain, making it a subject of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethanethiol, 2-(5-(4-methyl-2-pyridyloxy)pentyl)amino-, hydrochloride typically involves multiple steps. One common method includes the reaction of 4-methyl-2-pyridinol with 1-bromopentane to form 4-methyl-2-pyridyloxy-pentane. This intermediate is then reacted with ethanethiol in the presence of a base to form the desired compound. The final step involves the addition of hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethanethiol, 2-(5-(4-methyl-2-pyridyloxy)pentyl)amino-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding thiolate.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Disulfides.
Reduction: Thiolates.
Substitution: Substituted amines or amides.
Aplicaciones Científicas De Investigación
Ethanethiol, 2-(5-(4-methyl-2-pyridyloxy)pentyl)amino-, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of Ethanethiol, 2-(5-(4-methyl-2-pyridyloxy)pentyl)amino-, hydrochloride involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The pyridyloxy group may interact with specific receptors or enzymes, modulating their activity. These interactions can lead to various biological effects, including antimicrobial and antioxidant activities.
Comparación Con Compuestos Similares
Similar Compounds
Ethanethiol: A simpler thiol compound with a similar sulfhydryl group.
2-(5-(4-methyl-2-pyridyloxy)pentyl)amine: Lacks the thiol group but has a similar pyridyloxy-pentyl structure.
4-methyl-2-pyridinol: The starting material for the synthesis of the compound.
Uniqueness
Ethanethiol, 2-(5-(4-methyl-2-pyridyloxy)pentyl)amino-, hydrochloride is unique due to its combination of a thiol group and a pyridyloxy-pentyl structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Número CAS |
41287-58-5 |
|---|---|
Fórmula molecular |
C13H23ClN2OS |
Peso molecular |
290.85 g/mol |
Nombre IUPAC |
2-[5-(4-methylpyridin-2-yl)oxypentylamino]ethanethiol;hydrochloride |
InChI |
InChI=1S/C13H22N2OS.ClH/c1-12-5-7-15-13(11-12)16-9-4-2-3-6-14-8-10-17;/h5,7,11,14,17H,2-4,6,8-10H2,1H3;1H |
Clave InChI |
FQGSDDOBFKGGOF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC=C1)OCCCCCNCCS.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzamide, 4-methyl-N-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]-](/img/structure/B14668366.png)

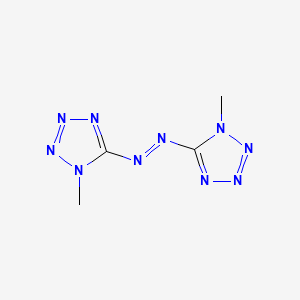


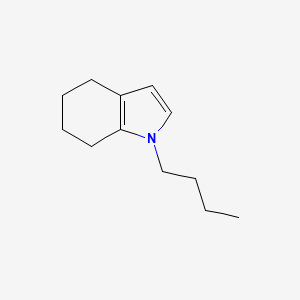


![1H-Pyrazol-3-amine, 4-[[4-(ethylsulfonyl)-2-nitrophenyl]azo]-5-methyl-1-phenyl-](/img/structure/B14668405.png)
